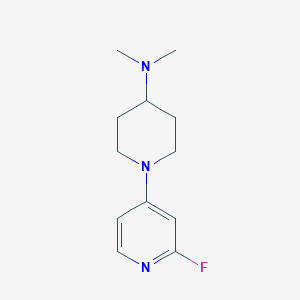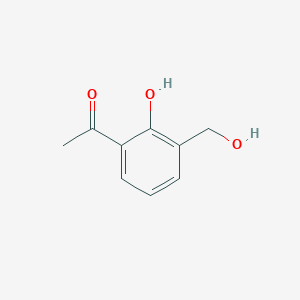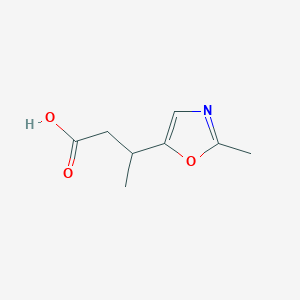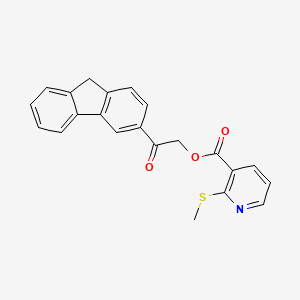
Pyrazine-2,3-diyldimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine-2,3-diyldimethanethiol is a heterocyclic compound containing a pyrazine ring substituted with two methanethiol groups at the 2 and 3 positions. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, food industries, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanethiol typically involves the functionalization of the pyrazine ring. One common method is the reaction of pyrazine with methanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol groups to hydrogen sulfide.
Substitution: The thiol groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogen sulfide and pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Applications De Recherche Scientifique
Pyrazine-2,3-diyldimethanethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of flavors and fragrances due to its characteristic odor.
Mécanisme D'action
The mechanism of action of pyrazine-2,3-diyldimethanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Pyrazine-2-thiocarboxamide: Contains a thiocarboxamide group instead of methanethiol.
2,3-Dimethylpyrazine: Lacks the thiol groups but has similar structural features.
2,3,5,6-Tetramethylpyrazine: A more heavily substituted pyrazine with different biological activities.
Uniqueness: Pyrazine-2,3-diyldimethanethiol is unique due to the presence of two methanethiol groups, which confer distinct chemical reactivity and biological properties compared to other pyrazine derivatives. Its ability to form disulfide bonds makes it particularly interesting for applications in biochemistry and drug development.
Propriétés
Formule moléculaire |
C6H8N2S2 |
|---|---|
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
[3-(sulfanylmethyl)pyrazin-2-yl]methanethiol |
InChI |
InChI=1S/C6H8N2S2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2 |
Clé InChI |
WUEDBFNCIPWJIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)


![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)






